Edoxaban impurity 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of Edoxaban impurity 2 involves several synthetic routes and reaction conditions. One common method includes the reaction of Edoxaban free base with p-toluensulfonic acid in a mixture of acetonitrile and water, followed by crystallization . Another method involves the removal of the N-Boc protecting group under acidic conditions, followed by the addition of triethylamine, a protic solvent, a condensing agent, and 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-C]pyridine-2-carboxylic acid .

Chemical Reactions Analysis

Edoxaban impurity 2 undergoes various chemical reactions, including:

Oxidation: It can form oxidative degradation products under oxidative stress conditions.

Hydrolysis: It is susceptible to acid hydrolysis, leading to the formation of several degradation products.

Substitution: The compound can undergo substitution reactions, particularly involving the chloropyridinyl group.

Common reagents used in these reactions include acids for hydrolysis, oxidizing agents for oxidation, and various solvents like acetonitrile and methanol . Major products formed from these reactions include various degradation products that are identified and characterized using techniques like LC-MS and NMR .

Scientific Research Applications

Edoxaban impurity 2 is primarily used in scientific research for:

Pharmaceutical Quality Control: It is used to ensure the purity and safety of Edoxaban by identifying and quantifying impurities.

Stability Studies: Researchers study the stability of Edoxaban by analyzing its degradation products, including impurity 2.

Analytical Method Development: It is used to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical formulations.

Mechanism of Action

While Edoxaban impurity 2 itself does not have a therapeutic effect, understanding its formation and degradation is crucial for the overall mechanism of action of Edoxaban. Edoxaban works by inhibiting factor Xa, a key protein in the coagulation cascade, thereby preventing blood clot formation . The presence of impurities like impurity 2 can affect the drug’s efficacy and safety, making it essential to monitor and control these impurities during manufacturing .

Comparison with Similar Compounds

Edoxaban impurity 2 can be compared with other impurities of Edoxaban, such as:

Edoxaban impurity 1: (1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)-N1-(5-chloropyridin-2-yl)cyclohexane-1,2-dicarboxamide.

Edoxaban impurity 3: (1R,2S,5R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)-N1-(5-chloropyridin-2-yl)cyclohexane-1,2-dicarboxamide.

This compound is unique due to its specific stereochemistry, which can influence its chemical behavior and interactions. Understanding these differences is important for the comprehensive analysis and quality control of Edoxaban .

Properties

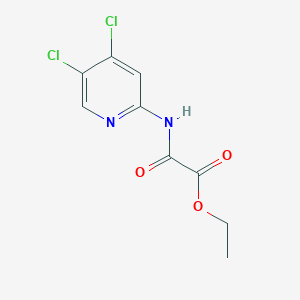

Molecular Formula |

C9H8Cl2N2O3 |

|---|---|

Molecular Weight |

263.07 g/mol |

IUPAC Name |

ethyl 2-[(4,5-dichloropyridin-2-yl)amino]-2-oxoacetate |

InChI |

InChI=1S/C9H8Cl2N2O3/c1-2-16-9(15)8(14)13-7-3-5(10)6(11)4-12-7/h3-4H,2H2,1H3,(H,12,13,14) |

InChI Key |

WXTFGBVHWITTLG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NC=C(C(=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.